N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
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Overview
Description
N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like sodium ascorbate.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting a suitable bromophenyl halide with a nucleophile, such as an amine or an alcohol, under basic conditions.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the bromophenyl derivative with a suitable amine or amide precursor. This reaction can be facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols, alcohols); reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Oxides or hydroxides of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromophenyl group.
Scientific Research Applications
N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring.
Agriculture: It is explored as a potential pesticide or herbicide, leveraging the bioactivity of the bromophenyl and triazole moieties.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions with biological macromolecules, leading to inhibition of enzymes or disruption of cellular processes. The bromophenyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
- N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
- N-(4-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
Uniqueness
N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O/c1-9(6-17-8-14-7-15-17)12(18)16-11-4-2-10(13)3-5-11/h2-5,7-9H,6H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJPEQWKKADNKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)NC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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